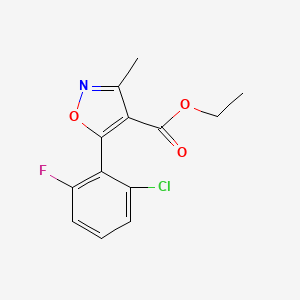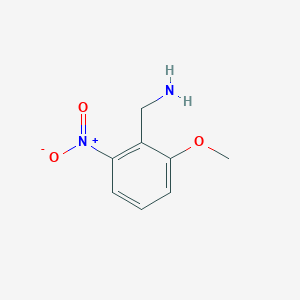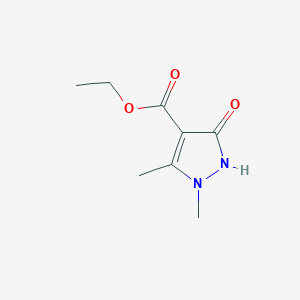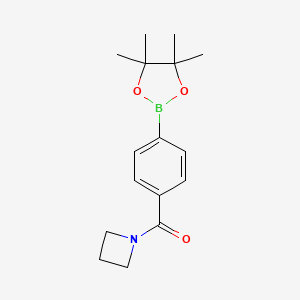
ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-fluorophenyl group, a methyl group, and an ethyl ester group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate typically involves the reaction of 2-chloro-6-fluoroaniline with ethyl 3-methyl-2-oxobutanoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or tetrahydrofuran (THF). The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The oxazole ring may also play a role in stabilizing the compound’s interaction with its target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-(2-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
- Ethyl 5-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
- Ethyl 5-(2-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogen atoms (chlorine, fluorine, bromine) can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the combination of both chloro and fluoro groups, which may enhance its properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H11ClFNO3 |
|---|---|
Molekulargewicht |
283.68 g/mol |
IUPAC-Name |
ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11ClFNO3/c1-3-18-13(17)10-7(2)16-19-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
KPSDHSGYPDTCCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(ON=C1C)C2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)










![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
